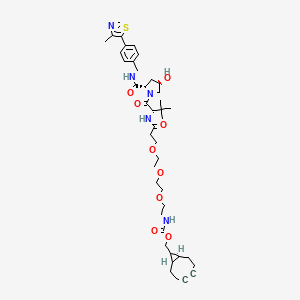
1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo- is a heterocyclic organic compound that belongs to the pyridazine family This compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, and it has two keto groups at positions 3 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with maleic anhydride can lead to the formation of the pyridazine ring, followed by subsequent oxidation to introduce the keto groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional keto or carboxyl groups, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound’s keto groups can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the nitrogen atoms in the pyridazine ring can participate in coordination with metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A simpler analog without the acetic acid and keto groups.
Pyridazine-3,6-dione: Similar structure but lacks the acetic acid moiety.
Pyridazine-4-carboxylic acid: Contains a carboxyl group at position 4 instead of the acetic acid group.
Uniqueness
1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo- is unique due to the presence of both acetic acid and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H5N2O4+ |
|---|---|
Peso molecular |
169.11 g/mol |
Nombre IUPAC |
2-(3,6-dioxopyridazin-1-ium-1-yl)acetic acid |
InChI |
InChI=1S/C6H4N2O4/c9-4-1-2-5(10)8(7-4)3-6(11)12/h1-2H,3H2/p+1 |
Clave InChI |
AKNLVHQEOPVWRF-UHFFFAOYSA-O |
SMILES canónico |
C1=CC(=O)[N+](=NC1=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


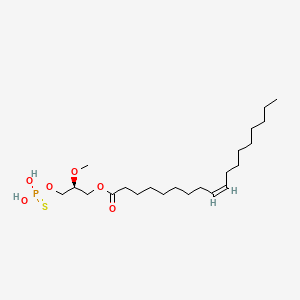
![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)

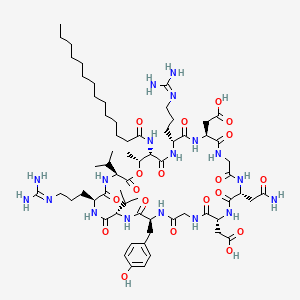
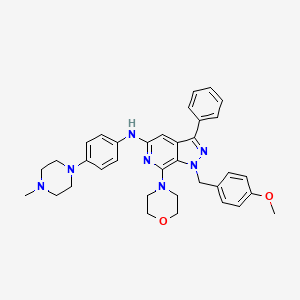
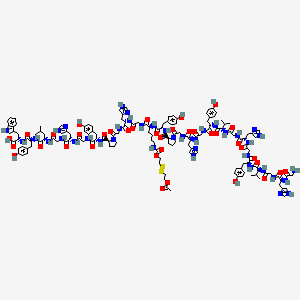
![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
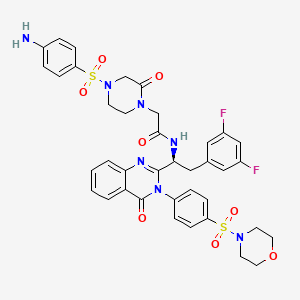
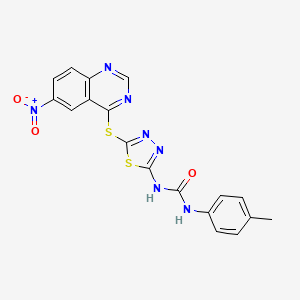

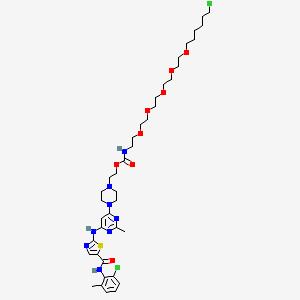
![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
